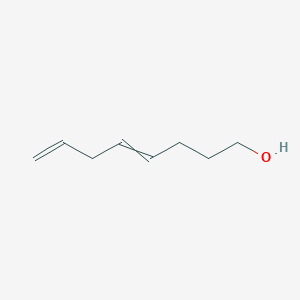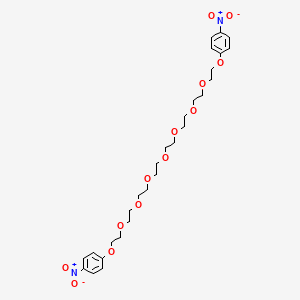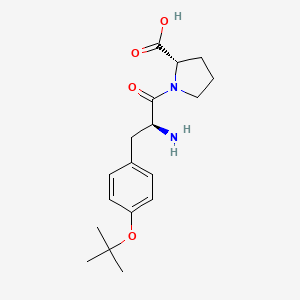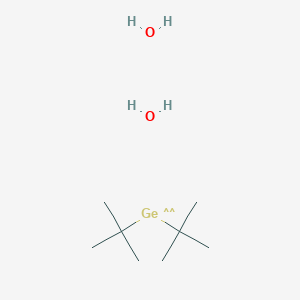
Butyl 3-hydroxyphenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-hydroxyphenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group attached to a 3-hydroxyphenyl moiety through a carbonate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-hydroxyphenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-hydroxyphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate ester can be reduced to yield the corresponding alcohol.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of butyl 3-hydroxyphenyl alcohol.
Substitution: Formation of various substituted phenyl carbonates depending on the nucleophile used.
Scientific Research Applications
Butyl 3-hydroxyphenyl carbonate has a wide range of applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl 3-hydroxyphenyl carbonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the hydroxyl group can attack electrophilic centers, leading to the formation of new carbon-carbon or carbon-oxygen bonds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Phenyl Carbonate: Similar structure but lacks the butyl group.
Methyl 3-hydroxyphenyl Carbonate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 3-hydroxyphenyl Carbonate: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 3-hydroxyphenyl carbonate is unique due to the presence of the butyl group, which imparts specific properties such as increased hydrophobicity and altered reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of hydrophobic polymers or in drug delivery systems where controlled release is important .
Properties
CAS No. |
81577-21-1 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
butyl (3-hydroxyphenyl) carbonate |
InChI |
InChI=1S/C11H14O4/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
SNOVJXBNJMCCJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)


![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

